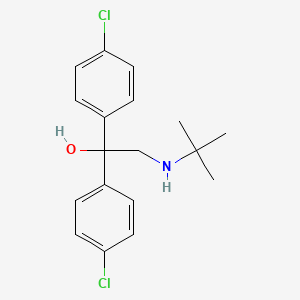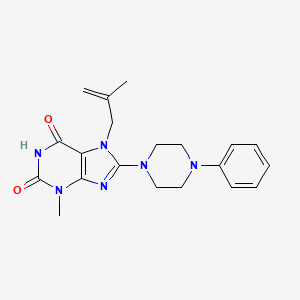![molecular formula C18H13NO5S2 B2457596 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-77-2](/img/structure/B2457596.png)
2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic compound that has drawn interest in the scientific community due to its unique structure and potential applications. Its molecular structure comprises a benzoic acid core with substituents that include a methoxyphenyl group and a thiazolidine-4-one ring. This combination confers unique chemical properties and makes it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, researchers typically start with an appropriately substituted benzoic acid and a 4-oxo-2-sulfanylidene-1,3-thiazolidine derivative. The synthetic procedure generally involves:
Condensation Reactions: : Using a base such as sodium hydroxide to facilitate the condensation between the benzoic acid and the thiazolidine derivative.
Dehydration: : Acetic anhydride or a similar dehydrating agent might be used to promote the formation of the methoxyphenyl group.
Temperature Control: : Maintaining the reaction mixture at an elevated temperature (around 80-100°C) ensures the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the process needs to be cost-effective and efficient. Industrial methods may include:
Batch Processing: : Utilizing large reactors where all reagents are combined and the reaction proceeds under controlled conditions.
Flow Chemistry: : Implementing continuous flow reactors for better heat and mass transfer, thus improving reaction efficiency and product yield.
Purification: : Employing crystallization and chromatography techniques to purify the final product to the desired specification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thiazolidine ring and the methoxyphenyl group.
Reduction: : Reduction reactions may target the carbonyl group on the thiazolidine ring.
Substitution: : Various substituents on the benzoic acid or the thiazolidine ring can be substituted via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., chlorine gas), organometallic compounds (e.g., Grignard reagents).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of carbonyl groups to alcohols or alkanes.
Substitution: : Varied based on the substituents introduced (e.g., halogenated benzoic acids).
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives for different purposes.
Biology
The compound exhibits potential biological activity, including antimicrobial and antifungal properties. Researchers study its interactions with bacterial and fungal cells to develop new pharmaceuticals.
Medicine
In medicine, its unique structure enables the exploration of new therapeutic agents. Studies might focus on its anti-inflammatory or anticancer potential, utilizing its chemical framework to design effective drugs.
Industry
In industry, this compound might be used in the production of advanced materials or as a catalyst in specific reactions. Its stability and reactivity profile make it suitable for diverse industrial applications.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Targets might include enzymes, receptors, or cellular structures.
Pathways Involved: : Depending on its application, it might modulate signaling pathways, interfere with metabolic processes, or alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic Acid: : Also a benzoic acid derivative but lacks the thiazolidine ring.
Thiazolidinediones: : Have a similar thiazolidine ring but differ in the attached functional groups.
Methoxyphenyl Derivatives: : Compounds with a methoxyphenyl group but different core structures.
Uniqueness
What sets 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid apart is its combination of a benzoic acid core with a thiazolidine ring and a methoxyphenyl group. This unique combination provides a versatile platform for chemical modifications and various applications in research and industry.
Propriétés
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-13(17(22)23)14(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTODQUACKLHOJH-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2457516.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2457517.png)


![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2457526.png)


![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)
![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)




